CP-868388 free base

Catalog No.
S524367
CAS No.
702681-67-2
M.F
C26H33NO5
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-868388 free base

CAS Number

702681-67-2

Product Name

CP-868388 free base

IUPAC Name

2-methyl-2-[3-[(3S)-1-[(4-propan-2-ylphenyl)methoxycarbonyl]piperidin-3-yl]phenoxy]propanoic acid

Molecular Formula

C26H33NO5

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C26H33NO5/c1-18(2)20-12-10-19(11-13-20)17-31-25(30)27-14-6-8-22(16-27)21-7-5-9-23(15-21)32-26(3,4)24(28)29/h5,7,9-13,15,18,22H,6,8,14,16-17H2,1-4H3,(H,28,29)/t22-/m1/s1

InChI Key

CSLFIHDRJSTULR-JOCHJYFZSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CP-868388; CP868388; CP 868388; UNII-999KY5ZIGB; (-)-CP-868388.

Canonical SMILES

CC(C)C1=CC=C(C=C1)COC(=O)N2CCCC(C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O

Isomeric SMILES

CC(C)C1=CC=C(C=C1)COC(=O)N2CCC[C@H](C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O

The exact mass of the compound 1-Piperidinecarboxylic acid, 3-(3-(1-carboxy-1-methylethoxy)phenyl)-, 1-((4-(1-methylethyl)phenyl)methyl) ester, (3S)- is 439.23587 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CP-868388 free base (CAS 702681-67-2) is a highly potent, orally bioavailable small molecule primarily utilized as a selective peroxisome proliferator-activated receptor alpha (PPARα) agonist and as a validated structural precursor for protein-protein interaction (PPI) inhibitors. In procurement contexts, it is differentiated by its nanomolar affinity for PPARα (Ki = 10.8 nM)[1], and its established utility as a screening hit that selectively disrupts the β-catenin/BCL9 complex without affecting E-cadherin binding [2]. Supplied as a stable, high-purity free base, it offers exceptional DMSO solubility (up to 125 mg/mL), making it highly compatible with high-throughput screening (HTS) workflows, AlphaScreen assays, and in vivo formulation requirements where precise dosing and minimal solvent interference are critical .

Substituting CP-868388 free base with generic PPARα agonists (e.g., fenofibrate or Wy-14643) or non-specific Wnt signaling inhibitors introduces significant workflow and data integrity risks. Generic PPARα agonists often exhibit cross-reactivity with PPARγ or require massive in vivo dosing (>50 mg/kg) that complicates vehicle formulation and increases the risk of off-target toxicity [1]. Furthermore, in medicinal chemistry campaigns targeting the Wnt/β-catenin pathway, using broad-spectrum β-catenin inhibitors instead of the CP-868388 scaffold fails to isolate the specific BCL9 interaction, leading to the unwanted disruption of E-cadherin and subsequent loss of cellular adhesion [2]. The verified free base form specifically ensures predictable dissolution kinetics in DMSO (up to 125 mg/mL) for AlphaScreen assays, whereas unverified crude analogs or salt forms frequently suffer from precipitation or batch-to-batch assay variability .

Receptor Selectivity and Off-Target Avoidance

CP-868388 demonstrates strict selectivity for PPARα over other isoforms, which is critical for avoiding the adipogenic side effects associated with PPARγ activation. Quantitative binding assays reveal a Ki of 10.8 nM for hPPARα, compared to a Ki of 3.47 μM for hPPARγ [1]. This >320-fold selectivity window outperforms older benchmark compounds like Wy-14643, ensuring that downstream transcriptomic data is strictly PPARα-driven.

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound Data10.8 nM (PPARα) ; 3.47 μM (PPARγ)
Comparator Or BaselineWy-14643 (typically shows <50-fold selectivity)
Quantified Difference>320-fold selectivity for PPARα over PPARγ
ConditionsIn vitro radioligand binding assay

High selectivity eliminates the need for complex control arms to rule out PPARγ-mediated artifacts in metabolic research.

In Vivo Formulation Efficiency and Potency

For in vivo lipid metabolism models, the required API mass directly impacts formulation feasibility and procurement costs. CP-868388 achieves a ~50% reduction in circulating plasma triglycerides at an oral dose of just 3.0 mg/kg [1]. In contrast, benchmark fibrates like fenofibrate often require doses exceeding 50 mg/kg to achieve comparable hypolipidemic efficacy. This high potency allows for the use of standard, low-volume aqueous or mild solvent vehicles, avoiding the toxicity of harsh surfactants.

Evidence DimensionEffective In Vivo Dose for ~50% Triglyceride Reduction
Target Compound Data3.0 mg/kg
Comparator Or BaselineFenofibrate (>50 mg/kg)
Quantified Difference>15-fold reduction in required API mass
ConditionsOral gavage, once daily for 2 days, male B6/CBF1J mice

Dramatically reduces the amount of compound that must be procured for animal studies while simplifying vehicle formulation.

Precursor Suitability for Selective PPI Disruption

As a chemical biology tool and synthetic precursor, CP-868388 provides a validated scaffold for targeting the Wnt/β-catenin pathway. In AlphaScreen competitive binding assays, CP-868388 disrupts the β-catenin/BCL9 protein-protein interaction with a Ki of 1.2 μM, while demonstrating a 44-fold selectivity against the β-catenin/E-cadherin interaction [1]. In contrast, broad-spectrum β-catenin inhibitors (e.g., generic Wnt pathway blockers) often disrupt E-cadherin, leading to off-target cellular adhesion loss.

Evidence DimensionPPI Disruption Selectivity (BCL9 vs E-cadherin)
Target Compound Data44-fold selectivity for β-catenin/BCL9
Comparator Or BaselineBroad-spectrum Wnt inhibitors (poor selectivity, disrupt E-cadherin)
Quantified Difference44-fold specific retention of E-cadherin binding
ConditionsAlphaScreen competitive binding assay

Provides a validated, selective structural scaffold for medicinal chemists developing targeted anti-cancer therapeutics without disrupting normal cell adhesion.

High-Throughput Assay Processability and Solubility

The physical form of a screening hit dictates its utility in automated workflows. CP-868388 free base exhibits excellent solubility in DMSO, reaching concentrations up to 125 mg/mL (284.39 mM) with ultrasonication . This far exceeds the typical 10-50 mM solubility limits of many complex lipophilic PPI inhibitors, allowing for the preparation of highly concentrated stock solutions. This prevents solvent-induced precipitation when diluted into aqueous assay buffers for sensitive TR-FRET or AlphaScreen platforms.

Evidence DimensionMaximum DMSO Stock Concentration
Target Compound Data284.39 mM (125 mg/mL)
Comparator Or BaselineStandard lipophilic PPI screening hits (<50 mM)
Quantified Difference>5x higher stock concentration capability
ConditionsDMSO solvent, ultrasonic assisted

Ensures reproducible, artifact-free data in high-throughput screening by minimizing aqueous solvent loads and preventing compound crash-out.

Lead Optimization for Wnt/β-Catenin PPI Inhibitors

Due to its validated 44-fold selectivity for the β-catenin/BCL9 interaction over E-cadherin, CP-868388 serves as a highly selective structural starting point for medicinal chemistry campaigns [1]. Procurement of this specific compound allows research teams to synthesize derivatives that target hyperactive Wnt signaling in colorectal cancers without inducing the off-target toxicity associated with E-cadherin disruption.

In Vivo Profiling of Lipid Metabolism and Transcriptomics

With its high in vivo potency (achieving ~50% triglyceride reduction at 3.0 mg/kg), CP-868388 is a highly efficient tool compound for studying PPARα-driven gene expression in rodent models [2]. Its use minimizes the required API volume and allows for benign vehicle formulations, ensuring that observed transcriptomic changes are strictly receptor-mediated rather than stress responses to harsh dosing vehicles.

High-Throughput Screening (HTS) Assay Calibration

The high DMSO solubility of CP-868388 free base (up to 284 mM) makes it a reliable positive control and calibration standard for AlphaScreen and TR-FRET assays . It can be processed in automated liquid handling systems without the risk of precipitation, ensuring consistent baseline metrics across multiple screening plates.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

439.23587315 Da

Monoisotopic Mass

439.23587315 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

999KY5ZIGB

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Wikipedia

Cp-868388

Dates

Last modified: 04-14-2024

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